molecular formula C28H29FN2O6S B2667704 benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine CAS No. 1327617-11-7

benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine

Cat. No.: B2667704
CAS No.: 1327617-11-7
M. Wt: 540.61
InChI Key: FBSWDTBOINUFSC-UHFFFAOYSA-N
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Description

Benzoic acid; {3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}[(furan-2-yl)methyl]amine is a useful research compound. Its molecular formula is C28H29FN2O6S and its molecular weight is 540.61. The purity is usually 95%.
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Scientific Research Applications

Potential as COX-2 Inhibitors

Research indicates that sulfonamide derivatives, especially those with specific substitutions on the phenyl ring, show promise as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom on these compounds has been shown to preserve COX-2 potency while increasing COX1/COX-2 selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Catalytic Applications

Sulfonamide compounds have been applied as catalysts in organic synthesis, demonstrating the versatility of sulfonamide derivatives in facilitating chemical reactions. For example, copper-catalyzed N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant showcases the role of sulfonamides in promoting successive single-electron transfer, hydrogen-atom transfer, and hydrolysis reactions (Yi et al., 2020).

Antifungal and Antitumor Activity

Novel sulfonamide derivatives have been explored for their potential as antifungal and antitumor agents. For instance, certain sulfamoylbenzoates have shown significant cytotoxic activity against Malassezia furfur, suggesting their potential as leads for the development of drug candidates against skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020). Additionally, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been designed and synthesized, exhibiting high antitumor activity and low toxicity, indicating their promise as potent antitumor agents (Huang et al., 2001).

Properties

IUPAC Name

benzoic acid;N-(4-fluorophenyl)-N-[3-(furan-2-ylmethylamino)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S.C7H6O2/c1-16-4-10-21(11-5-16)29(26,27)24(18-8-6-17(22)7-9-18)15-19(25)13-23-14-20-3-2-12-28-20;8-7(9)6-4-2-1-3-5-6/h2-12,19,23,25H,13-15H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWDTBOINUFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC2=CC=CO2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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